2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide is a complex organic compound characterized by its unique structure, which includes nitrophenyl, trifluoro, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide typically involves multiple steps. The process begins with the preparation of the nitrophenyl and trifluoro components, followed by their coupling through hydrazinecarbonyl linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The cyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide involves its interaction with molecular targets through its functional groups. The nitrophenyl and trifluoro groups can form specific interactions with enzymes or receptors, modulating their activity. The cyanide group can also participate in binding interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide: is unique due to its specific combination of functional groups. Similar compounds include:
Uniqueness
The presence of the trifluoro and cyanide groups in (E)-N-(2-nitrophenyl)-1-{N’-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide imparts unique chemical properties, such as increased reactivity and the ability to form specific interactions with molecular targets. These features make it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(5,5,5-trifluoro-4-oxopentan-2-ylidene)hydrazinyl]ethanimidoyl cyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O4/c1-8(6-12(24)14(15,16)17)19-22-13(25)10(7-18)21-20-9-4-2-3-5-11(9)23(26)27/h2-5,20H,6H2,1H3,(H,22,25)/b19-8+,21-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDYZPQGQGLBCS-BYADOWTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.